3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
Overview
Description
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of both chloropropyl and methylsulfonyl groups attached to the thiophene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the thiophene ring using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Chloropropylation: The final step involves the reaction of the thiophene derivative with 3-chloropropyl chloride under basic conditions to introduce the chloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene undergoes various types of chemical reactions, including:
Substitution reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Oxidation reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: The sulfonyl groups can be reduced to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution reactions: Formation of substituted thiophene derivatives with various functional groups.
Oxidation reactions: Formation of sulfoxides or sulfones.
Reduction reactions: Formation of thiols or sulfides.
Scientific Research Applications
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of sulfonyl and chloropropyl groups can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chloropropyl)sulfonyl]-2-methylthiophene
- 2-methoxy-5-(methylsulfonyl)thiophene
- 3-chloropropylthiophene
Uniqueness
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both methoxy and sulfonyl groups on the thiophene ring enhances its electronic properties, making it suitable for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
3-(3-chloropropylsulfonyl)-2-methoxy-5-methylsulfonylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S3/c1-15-9-7(18(13,14)5-3-4-10)6-8(16-9)17(2,11)12/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRIREQMNVBVPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)S(=O)(=O)C)S(=O)(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415421 | |
Record name | Thiophene, 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88235-03-4 | |
Record name | Thiophene, 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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